1-(5-Chloro-2-fluoro-3-methoxyphenyl)ethanone
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Overview
Description
1-(5-Chloro-2-fluoro-3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine, fluorine, and methoxy groups
Preparation Methods
The synthesis of 1-(5-Chloro-2-fluoro-3-methoxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 5-chloro-2-fluoro-3-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(5-Chloro-2-fluoro-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. For example, nitration can introduce a nitro group into the ring, while halogenation can add additional halogen atoms.
Common reagents and conditions for these reactions vary depending on the desired transformation. For instance, nitration typically requires a mixture of concentrated nitric and sulfuric acids, while halogenation may use halogens like bromine or chlorine in the presence of a catalyst.
Scientific Research Applications
1-(5-Chloro-2-fluoro-3-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for the development of new compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Researchers study its interactions with biological targets to identify potential therapeutic applications.
Medicine: While not a drug itself, its derivatives may serve as lead compounds for the development of new pharmaceuticals. Studies focus on its pharmacokinetics and pharmacodynamics to understand its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-fluoro-3-methoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like chlorine and fluorine can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
1-(5-Chloro-2-fluoro-3-methoxyphenyl)ethanone can be compared to other substituted acetophenones, such as:
1-(4-Chloro-3-fluorophenyl)ethanone: Similar in structure but lacks the methoxy group, which can affect its reactivity and applications.
1-(3-Chloro-4-fluorophenyl)ethanone:
1-(2-Chloro-5-fluorophenyl)ethanone: Differently substituted, impacting its physical and chemical properties.
Properties
Molecular Formula |
C9H8ClFO2 |
---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
1-(5-chloro-2-fluoro-3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8ClFO2/c1-5(12)7-3-6(10)4-8(13-2)9(7)11/h3-4H,1-2H3 |
InChI Key |
TVRIKUXLTKRAAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)OC)F |
Origin of Product |
United States |
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